

D-β-Imidazolelactic Acid, Monohydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *D-beta-Imidazolelactic Acid, Monohydrate*

CAS No.: 220919-94-8

Cat. No.: B561664

[Get Quote](#)

An In-depth Examination of a Key Histidine Metabolite

This guide provides a comprehensive technical overview of D-β-Imidazolelactic Acid, Monohydrate, a significant metabolite in the context of amino acid metabolism and clinical diagnostics. Designed for researchers, scientists, and professionals in drug development, this document delves into its biochemical origins, physiological relevance, pathological implications, and the analytical methodologies required for its precise quantification.

Introduction: Situating D-β-Imidazolelactic Acid in Metabolic Science

D-β-Imidazolelactic Acid is an organic compound derived from the essential amino acid L-histidine.[1] While often considered a minor catabolite, its presence and concentration in biological fluids can serve as a crucial indicator of specific metabolic states, most notably in the context of the inherited disorder histidinemia and certain nutritional deficiencies.[2][3] Understanding the lifecycle of this metabolite—from its formation via the transamination of histidine to its analytical detection—offers valuable insights into metabolic pathway dynamics

and their dysregulation in disease. This guide synthesizes current knowledge to provide a robust framework for investigating D-β-Imidazolelactic Acid, emphasizing the causality behind experimental choices and the integrity of analytical protocols.

Physicochemical Properties

A foundational understanding of D-β-Imidazolelactic Acid begins with its chemical identity. The monohydrate form is frequently used in research settings.[4]

Property	Value	Source
IUPAC Name	2-hydroxy-3-imidazol-1-ylpropanoic acid	[5]
CAS Number	1246814-96-9 (Monohydrate)	[4]
Molecular Formula	C ₆ H ₁₀ N ₂ O ₄ (Monohydrate)	[4]
Molecular Weight	174.16 g/mol (Monohydrate)	[4]
Canonical SMILES	<chem>C1=CN=C(N1)CC(C(=O)O)O</chem>	[5]
Human Metabolite Info	Found in placenta and prostate; localized within the cytoplasm.	[5]

Biochemical Context: The Histidine Connection

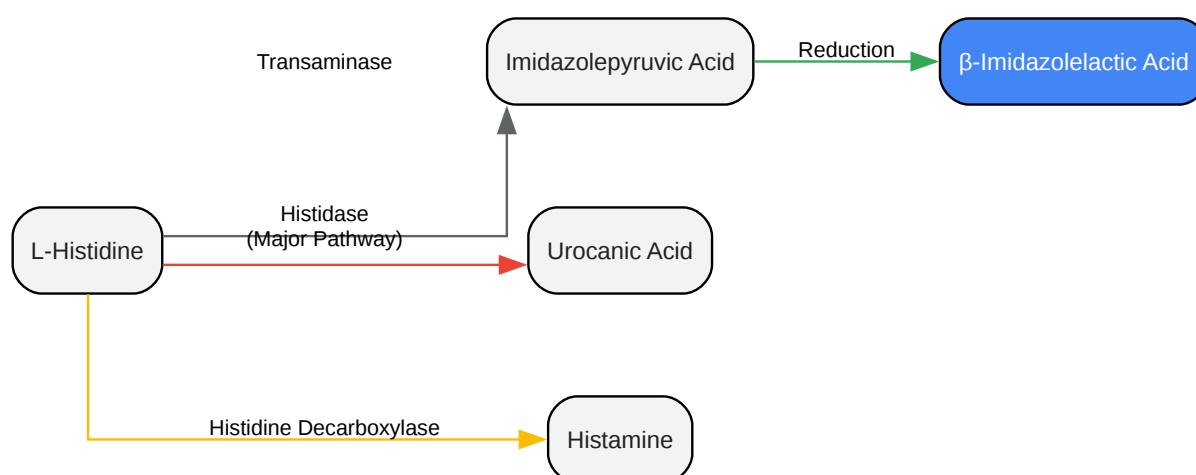
D-β-Imidazolelactic Acid does not arise in isolation; it is an integral part of the broader metabolic network of L-histidine. Histidine catabolism primarily proceeds through three distinct pathways. The major route in the liver and skin is the deamination pathway, which forms urocanic acid.[1][6] A second pathway involves decarboxylation to produce histamine, a critical mediator of immune responses.[7] The third, and most relevant for our topic, is the transamination pathway.

The Transamination Pathway: Formation of D-β-Imidazolelactic Acid

This metabolic route becomes particularly significant when the primary deamination pathway is compromised.

- **Transamination:** L-histidine is converted to imidazole-pyruvic acid by a transaminase enzyme. This reaction involves the transfer of the α -amino group from histidine to an α -keto acid.[1]
- **Reduction:** Imidazole-pyruvic acid is subsequently reduced to form imidazole-lactic acid.[1]

This pathway is a minor route under normal physiological conditions but is upregulated in certain metabolic disorders, such as histidinemia, where the enzyme histidase (histidine ammonia-lyase) is deficient.[2]



[Click to download full resolution via product page](#)

Caption: Catabolic pathways of L-histidine.

Physiological and Pathological Significance

The concentration of D- β -Imidazolelactic Acid is not static; it fluctuates in response to genetic predispositions, nutritional status, and disease.

Histidinemia: A Paradigm of Pathway Shunting

Histidinemia is an inherited metabolic disorder resulting from a deficiency in the enzyme histidase.[2] This enzymatic block prevents the conversion of histidine to urocanic acid, causing

histidine to accumulate in tissues and blood.[2] Consequently, the metabolic burden shifts to the alternative transamination pathway, leading to a significant increase in the production and excretion of imidazole-pyruvic, imidazole-acetic, and imidazole-lactic acids. While most individuals with histidinemia are asymptomatic, some cases have been associated with speech delay and intellectual disabilities, although a causal link remains debated.[2]

Neurological Implications and Oxidative Stress

The pathophysiology of neurological symptoms occasionally reported in histidinemia is not well understood.[2] Research has explored the direct effects of histidine metabolites on neural tissue. One study investigating L- β -imidazolelactic acid revealed a concentration-dependent dual role in the cerebral cortex of rats:

- **Antioxidant Effects:** At high concentrations (5-10 mM), it reduced chemiluminescence, indicating an antioxidant capacity.[2]
- **Pro-oxidant Effects:** At lower concentrations (0.5-1 mM), it enhanced chemiluminescence, suggesting a pro-oxidant effect.[2]

This paradoxical behavior suggests that the metabolic context and local concentration of imidazolelactic acid are critical determinants of its neurobiological impact.

Biomarker Potential

Beyond its role in a rare genetic disorder, urinary D- β -Imidazolelactic Acid has demonstrated utility as a functional biomarker.

- **Folic Acid and Vitamin B12 Deficiency:** Elevated urinary excretion of imidazolelactic acid can be an indicator of deficiencies in folic acid and vitamin B12.[3] This is because the complete degradation of histidine via the major urocanate pathway requires tetrahydrofolate.
- **Pregnancy:** During pregnancy, urinary levels of imidazolelactic acid are observed to increase approximately threefold.[3]

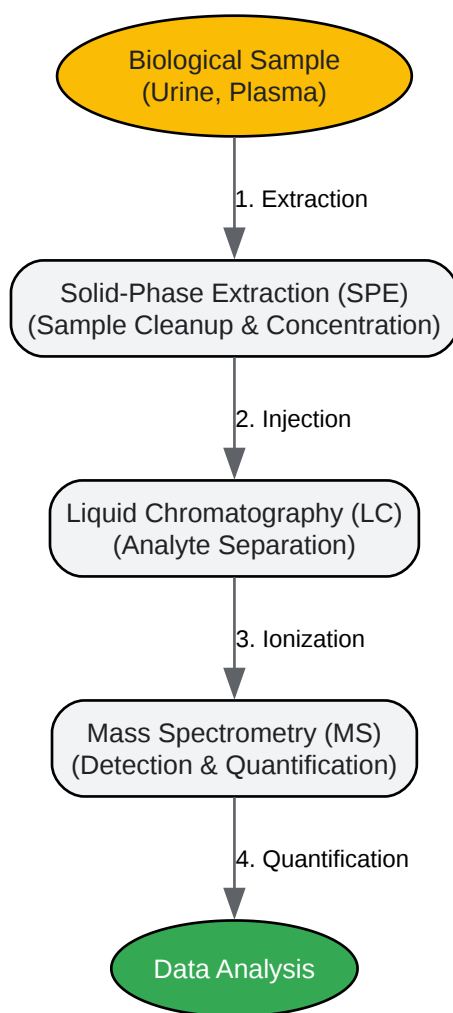
Condition	Associated Change in Imidazolelactic Acid	Implication
Histidinemia	Significantly Increased	A primary diagnostic marker resulting from a histidase deficiency and metabolic pathway shunting.[2]
Folic Acid/B12 Deficiency	Increased	Impaired histidine catabolism via the primary pathway leads to increased use of the transamination route.[3]
Pregnancy	Increased	Reflects physiological changes in amino acid metabolism.[3]

Analytical Methodologies for Quantification

Accurate and precise measurement of D- β -Imidazolelactic Acid in biological matrices like urine and plasma is essential for both research and clinical diagnostics. The standard approach involves liquid chromatography coupled with mass spectrometry (LC-MS), which offers high sensitivity and selectivity.[8][9]

Workflow for Analysis

A robust analytical workflow ensures reproducible and reliable results. The process begins with sample collection and proceeds through extraction, separation, and detection.



[Click to download full resolution via product page](#)

Caption: General workflow for analyzing imidazolelactic acid.

Experimental Protocol: Sample Preparation using Solid-Phase Extraction (SPE)

Rationale: Biological samples contain numerous interfering substances (salts, proteins, other metabolites) that can suppress the MS signal and contaminate the analytical column. SPE is a critical cleanup step that isolates the analytes of interest from the complex matrix. A mixed-mode or cation-exchange sorbent is often effective for polar, nitrogen-containing compounds.

Methodology:

- Sample Pre-treatment:

- Centrifuge a 1 mL urine or plasma sample at 10,000 x g for 10 minutes at 4°C to pellet debris and proteins.
- Transfer the supernatant to a clean tube.
- Acidify the supernatant by adding 10 µL of 1 M HCl to protonate the imidazole nitrogen, which facilitates binding to a cation-exchange sorbent.
- SPE Cartridge Conditioning:
 - Use a suitable SPE cartridge (e.g., Oasis MCX).
 - Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of ultrapure water. This activates the sorbent and ensures a consistent chemical environment. Do not allow the cartridge to dry out.
- Sample Loading:
 - Load the acidified sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
- Washing (Interference Removal):
 - Wash the cartridge with 2 mL of 0.1 M HCl in water to remove neutral and acidic interferences.
 - Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
- Elution:
 - Elute the D-β-Imidazolelactic Acid with 2 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the charged imidazole group, releasing it from the sorbent.
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for injection. This step concentrates the sample and ensures compatibility with the LC system.

Experimental Protocol: LC-MS/MS Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) separates D- β -Imidazolelactic Acid from other remaining compounds based on its physicochemical properties. Tandem mass spectrometry (MS/MS) provides highly specific detection and quantification by monitoring a unique precursor-to-product ion fragmentation.

Methodology:

- Chromatographic System:
 - Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an aqueous mobile phase is suitable for retaining this polar analyte.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- Gradient Elution Program:
 - 0-2 min: 5% B (Hold for initial equilibration and retention on a reversed-phase column).
 - 2-8 min: Linear gradient from 5% to 95% B.
 - 8-10 min: 95% B (Hold to wash the column).
 - 10-12 min: Return to 5% B.
 - 12-15 min: 5% B (Hold for column re-equilibration).
- Mass Spectrometry System (Triple Quadrupole):

- Ionization Mode: Positive Electrospray Ionization (ESI+). The imidazole ring is readily protonated.
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- Example MRM Transition: This must be determined empirically by infusing a pure standard. For the anhydrous form ($C_6H_8N_2O_3$, MW 156.14), the protonated precursor ion $[M+H]^+$ would be m/z 157.1. A characteristic product ion would be identified following collision-induced dissociation (CID).
- Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy to maximize the signal for the specific MRM transition.

Future Research Directions

While much is known, several areas warrant further investigation:

- Broader Clinical Relevance: Exploring the role of D- β -Imidazolelactic Acid as a biomarker in other metabolic conditions, such as metabolic syndrome or inflammatory diseases where amino acid metabolism is dysregulated.[\[10\]](#)
- Gut Microbiome Influence: Investigating the contribution of gut bacteria to the systemic pool of imidazolelactic acid, as certain bacteria are known to produce it.[\[5\]](#)[\[11\]](#)
- Therapeutic Modulation: Assessing whether modulating histidine intake or metabolic pathways could have therapeutic benefits in conditions where imidazolelactic acid levels are linked to pathophysiology.

Conclusion

D- β -Imidazolelactic Acid, Monohydrate, is more than a simple catabolite; it is a sensitive indicator of metabolic flux through the histidine pathways. For researchers, its quantification provides a window into enzymatic function, nutritional status, and the systemic effects of genetic disorders. The application of rigorous, well-validated analytical methods, such as the SPE-LC-MS/MS workflow detailed here, is paramount to unlocking the full diagnostic and scientific potential of this informative metabolite.

References

- Celander, D. R., & Berg, C. P. (1953). The metabolism of urocanic acid, imidazolelactic acid, and D-histidine in the intact rat. *Journal of Biological Chemistry*, 202(1), 351-357. Available from: [\[Link\]](#)
- D'Mello, J. P. F. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. *Nutrients*, 12(5), 1414. Available from: [\[Link\]](#)
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 459122, Imidazolelactic acid. Retrieved from [\[Link\]](#).
- Onodera, R., et al. (1997). Studies on the possibility of histidine biosynthesis from histidinol, imidazolepyruvic acid, imidazoleacetic acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro. *The Journal of Nutritional Biochemistry*, 8(3), 163-170. Available from: [\[Link\]](#)
- Funchal, C., et al. (2006). Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats. *Brain Research*, 1111(1), 80-86. Available from: [\[Link\]](#)
- Cortese, R., & Hassall, H. (1970). The degradation of L-histidine, imidazolyl-L-lactate and imidazolylpropionate by *Pseudomonas testosteroni*. *Biochemical Journal*, 117(1), 203-209. Available from: [\[Link\]](#)
- Wikipedia contributors. (n.d.). Urocanic acid. In Wikipedia. Retrieved from [\[Link\]](#)
- Husain, N., et al. (2025). Ying and Yang of Urocanic Acid in Skin Pathogenesis: A Mini Review on Its Metabolism and Effects. *International Journal of Pharmaceutical and Clinical Research*, 8(1). Available from: [\[Link\]](#)
- Baden, H. P., & Pathak, M. A. (1967). The metabolism and function of urocanic acid in skin. *Journal of Investigative Dermatology*, 48(1), 11-17. Available from: [\[Link\]](#)
- Roberts, L. J. (1993). Biochemical and biomedical aspects of metabolic imidazoles. *Journal of the Royal Society of Medicine*, 86(3), 164-167. Available from: [\[Link\]](#)

- Human Metabolome Database. (n.d.). Showing metabocard for Imidazolelactic acid (HMDB0002320). Retrieved from [\[Link\]](#)
- Gibbs, N. K. (2021). The Multiple Roles of Urocanic Acid in Health and Disease. *Journal of Investigative Dermatology*, 141(3), 496-502. Available from: [\[Link\]](#)
- Human Metabolome Database. (n.d.). Showing metabocard for Imidazole (HMDB0001525). Retrieved from [\[Link\]](#)
- Li, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. *Molecules*, 29(10), 2298. Available from: [\[Link\]](#)
- Stolz, S., et al. (2023). D-Lactate: Implications for Gastrointestinal Diseases. *International Journal of Molecular Sciences*, 24(11), 9291. Available from: [\[Link\]](#)
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In *Toxicological Profile for 2,4,6-Trinitrotoluene*. Retrieved from [\[Link\]](#)
- Metabolomics Workbench. (n.d.). ME1066200. Retrieved from [\[Link\]](#)
- Kazemimiraki, M., et al. (2025). The Role of Lactic Acid Bacteria in Improving Behavioral Deficits, Serum Levels of Vitamin D3, B12 and Reducing Oxidative Stress and Demyelination in a Cuprizone-induced Demyelination Model of Rat. *Neuromolecular Medicine*, 27(1), 14. Available from: [\[Link\]](#)
- Ijiri, D., et al. (2022). Metabolism of Imidazole Dipeptides, Taurine, Branched-Chain Amino Acids, and Polyamines of the Breast Muscle Are Affected by Post-Hatch Development in Chickens. *Metabolites*, 12(1), 77. Available from: [\[Link\]](#)
- Lotfy, H. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. *Journal of Chromatographic Science*, 58(9), 835-842. Available from: [\[Link\]](#)
- Saini, R., et al. (2023). Vitamin D: Beyond Traditional Roles—Insights into Its Biochemical Pathways and Physiological Impacts. *Biomedicines*, 11(11), 3039. Available from: [\[Link\]](#)

- Kuemmerle, H. P., et al. (1984). Pharmacokinetic pilot study with imidazole 2-hydroxybenzoate using new analytical methods. *International Journal of Clinical Pharmacology, Therapy, and Toxicology*, 22(10), 521-529. Available from: [[Link](#)]
- Apostolou, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. *Applied Sciences*, 11(22), 10959. Available from: [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Imidazolelactic acid (HMDB0002320) [hmdb.ca]
- 4. scbt.com [scbt.com]
- 5. Imidazolelactic acid | C₆H₈N₂O₃ | CID 459122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Urocanic acid - Wikipedia [en.wikipedia.org]
- 7. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. D-Lactate: Implications for Gastrointestinal Diseases - PMC [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the possibility of histidine biosynthesis from histodinol, imidazolepyruvic acid, imidazoleacetic acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [D-β-Imidazolelactic Acid, Monohydrate: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b561664/docs#d-imidazolelactic-acid-monohydrate-a-technical-guide-for-researchers\]](https://www.benchchem.com/product/b561664/docs#d-imidazolelactic-acid-monohydrate-a-technical-guide-for-researchers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)